molecular formula C8H4BrFS B8064982 6-Bromo-4-fluorobenzo[b]thiophene CAS No. 826995-63-5

6-Bromo-4-fluorobenzo[b]thiophene

Cat. No.: B8064982
CAS No.: 826995-63-5
M. Wt: 231.09 g/mol
InChI Key: YZIJHVQUXMVCTC-UHFFFAOYSA-N
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Description

6-Bromo-4-fluorobenzo[b]thiophene is an organosulfur compound that features a benzothiophene core substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Halogenation of Benzo[b]thiophene

      Starting Material: Benzo[b]thiophene

      Reagents: Bromine (Br₂) and fluorine (F₂) or their respective halogenating agents.

      Conditions: The reaction typically occurs in the presence of a catalyst such as iron(III) bromide (FeBr₃) for bromination and a suitable fluorinating agent for fluorination. The reaction is carried out under controlled temperature and pressure to ensure selective substitution at the desired positions.

  • Industrial Production Methods

      Scale-Up: The industrial synthesis of 6-Bromo-4-fluorobenzo[b]thiophene involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Nucleophiles such as amines, thiols, or alkoxides.

      Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

      Products: Substituted benzo[b]thiophenes with various functional groups replacing the bromine or fluorine atoms.

  • Oxidation Reactions

      Reagents: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Conducted under acidic or basic conditions, depending on the oxidizing agent used.

      Products: Oxidized derivatives of benzo[b]thiophene, potentially forming sulfoxides or sulfones.

  • Reduction Reactions

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

      Conditions: Typically performed under an inert atmosphere to prevent unwanted side reactions.

      Products: Reduced forms of benzo[b]thiophene, such as thiophenes with reduced aromaticity.

Scientific Research Applications

Chemistry

    Building Block: 6-Bromo-4-fluorobenzo[b]thiophene serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules for research and development.

Biology

    Biological Probes: This compound can be used to design biological probes for studying enzyme activity and protein interactions due to its ability to undergo specific chemical modifications.

Medicine

Industry

    Materials Science: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism by which 6-Bromo-4-fluorobenzo[b]thiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-chlorobenzo[b]thiophene

    • Similar structure with chlorine substituting fluorine.
    • Different electronic and steric properties due to the presence of chlorine.
  • 5-Bromo-4-fluorobenzo[b]thiophene

    • Bromine and fluorine atoms are positioned differently on the benzothiophene core.
    • Variations in reactivity and potential applications.
  • 6-Bromo-3-fluorobenzo[b]thiophene

    • Fluorine atom is located at the 3-position instead of the 4-position.
    • Different chemical behavior and interaction with biological targets.

Uniqueness

6-Bromo-4-fluorobenzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions is required, such as in the design of pharmaceuticals and advanced materials.

Properties

IUPAC Name

6-bromo-4-fluoro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFS/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIJHVQUXMVCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC(=CC(=C21)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744109
Record name 6-Bromo-4-fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826995-63-5
Record name 6-Bromo-4-fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using analogous reaction condition and reagents as described in Example 25 for the preparation of I-25c above, 6-bromo-4-fluoro-benzo[b]thiophene-2-carboxylic acid (I-26c: 1.8 g, 6.47 mmol) in DMA (4 mL) and DBU (4.0 g, 26.54 mmol) were heated in microwave to afford the crude product. Purification by column chromatography on silica gel (100% hexane) afforded 1.45 g of the product (97% yield).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
97%

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